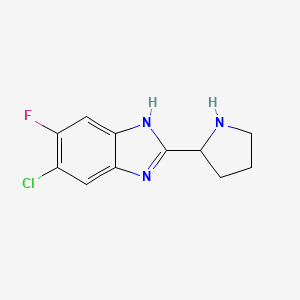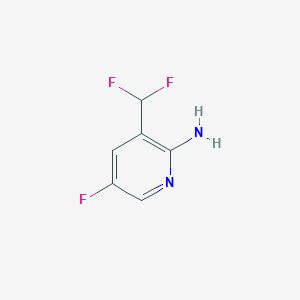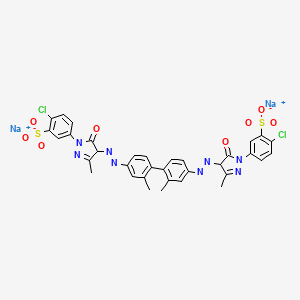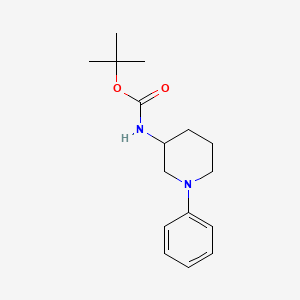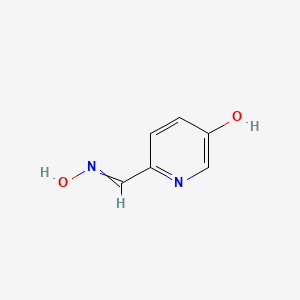
5-Hydroxypicolinaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxypicolinaldehyde oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 5-hydroxypicolinaldehyde, which is a derivative of picolinic acid. Oximes are known for their versatility in chemical reactions and their applications in various fields such as medicinal chemistry, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypicolinaldehyde oxime typically involves the reaction of 5-hydroxypicolinaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous medium under mild conditions. The general reaction scheme is as follows:
5-Hydroxypicolinaldehyde+Hydroxylamine Hydrochloride→5-Hydroxypicolinaldehyde Oxime+HCl
The reaction is often catalyzed by a base such as sodium acetate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for oximes, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxypicolinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hydroxypicolinaldehyde oxime is used as a ligand in coordination chemistry.
Biology: In biological research, oximes are studied for their potential as enzyme inhibitors and their role in biochemical pathways. This compound, in particular, has been investigated for its interactions with specific enzymes .
Medicine: Oximes are known for their use as antidotes for organophosphate poisoning. While this compound is not commonly used for this purpose, its structural analogs are studied for their potential therapeutic applications .
Industry: In the industrial sector, oximes are used in the synthesis of various fine chemicals and intermediates. This compound is used in the production of certain polymers and materials with specific properties .
Wirkmechanismus
The mechanism of action of 5-hydroxypicolinaldehyde oxime involves its ability to form stable complexes with metal ions. This property is utilized in catalysis and material science. The oxime group can also participate in hydrogen bonding and other interactions, which are important in its biological and medicinal applications .
Vergleich Mit ähnlichen Verbindungen
- **Pyridine-2-carboxaldehyde oxime
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
6-(hydroxyiminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6N2O2/c9-6-2-1-5(3-8-10)7-4-6/h1-4,9-10H |
InChI-Schlüssel |
DRAVSXXCLYDZJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


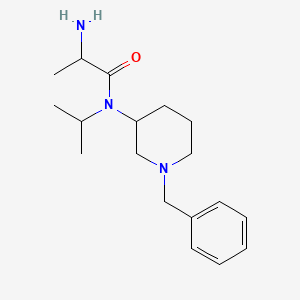
![Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14788238.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
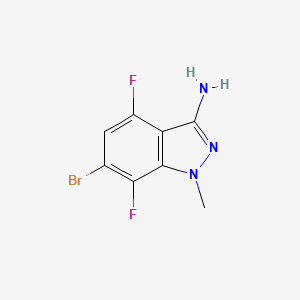
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)

